(4-(Naphthalen-1-ylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(Naphthalen-1-ylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone is a useful research compound. Its molecular formula is C22H24N4O3S and its molecular weight is 424.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Interaction and Pharmacophore Models
Research on cannabinoids and their receptors has led to the development of molecular interaction studies and pharmacophore models. For example, studies on cannabinoid receptor antagonists have utilized molecular orbital methods and comparative molecular field analysis (CoMFA) to construct three-dimensional quantitative structure-activity relationship (3D-QSAR) models. These models help in understanding the steric and electrostatic requirements for binding to cannabinoid receptors, guiding the design of new therapeutic agents (Shim et al., 2002).
Synthesis and Evaluation for Anticancer Activity
The synthesis of novel compounds based on naphthalene and related scaffolds has been explored for potential anticancer applications. For instance, derivatives of naphthalen-1-yl oxiranes have been synthesized and evaluated for their anticancer activity. Such studies contribute to the discovery of new anticancer agents with improved efficacy and selectivity (Gouhar & Raafat, 2015).
Anticonvulsant Activity Evaluation
Compounds containing naphthalene units have also been synthesized and evaluated for their anticonvulsant activity. The development of novel naphthalen-2-yl acetate derivatives, for instance, has shown promise in delaying strychnine-induced seizures, indicating potential applications in the treatment of convulsive disorders (Ghareb et al., 2017).
Sensorimotor Function Impairment Studies
Studies on synthetic cannabinoids, such as JWH-018, have highlighted their effects on sensorimotor functions in animal models. These findings are crucial for understanding the safety profile and potential side effects of synthetic cannabinoids, contributing to the development of safer therapeutic agents (Ossato et al., 2015).
Development of Chemosensors
Naphthalene derivatives have been utilized in the synthesis of chemosensors for the detection of transition metal ions. Such sensors are valuable tools in environmental monitoring, industrial processes, and research laboratories. The selective detection of Cu2+ ions, for example, showcases the application of these compounds in analytical chemistry (Gosavi-Mirkute et al., 2017).
Properties
IUPAC Name |
(4-naphthalen-1-ylsulfonylpiperazin-1-yl)-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c27-22(20-16-18-8-3-4-11-26(18)23-20)24-12-14-25(15-13-24)30(28,29)21-10-5-7-17-6-1-2-9-19(17)21/h1-2,5-7,9-10,16H,3-4,8,11-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KORKDQSHMRXGNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=CC5=CC=CC=C54)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.